molecular formula C20H20N4O4S2 B11134046 5-[(4-ethoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

5-[(4-ethoxyphenyl)amino]-2-{(E)-[3-(3-methoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile

Cat. No.: B11134046
M. Wt: 444.5 g/mol
InChI Key: QGENLPVOWKBUOR-WBIXSPHCSA-N
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Description

“5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” is a complex organic compound that features multiple functional groups, including an oxazole ring, a thiazolidine ring, and various substituents. Compounds of this nature are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex molecule typically involves multiple steps, each designed to introduce specific functional groups and structural elements. Common synthetic routes may include:

    Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiazolidine Ring: This step may involve the use of sulfur-containing reagents and specific cyclization conditions.

    Substitution Reactions: Various substituents, such as the ethoxyphenyl and methoxypropyl groups, can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur-containing thiazolidine ring.

    Reduction: Reduction reactions may target the oxazole ring or other unsaturated regions of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products

The major products of these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to fully saturated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound may be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

Biology

In biological research, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive roles.

Medicine

Medicinal chemistry applications may include the development of new pharmaceuticals, particularly if the compound exhibits activity against specific biological targets.

Industry

In industry, such compounds may be used in the development of new materials, such as polymers or coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies, such as molecular docking and biochemical assays, would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • **5-[(4-METHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-ETHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE
  • **5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SELENYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE

Uniqueness

The uniqueness of “5-[(4-ETHOXYPHENYL)AMINO]-2-{[(5E)-3-(3-METHOXYPROPYL)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE” lies in its specific combination of functional groups and structural elements, which may confer unique chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C20H20N4O4S2

Molecular Weight

444.5 g/mol

IUPAC Name

(2E)-5-(4-ethoxyphenyl)imino-2-[[4-hydroxy-3-(3-methoxypropyl)-2-sulfanylidene-1,3-thiazol-5-yl]methylidene]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H20N4O4S2/c1-3-27-14-7-5-13(6-8-14)22-18-15(12-21)23-17(28-18)11-16-19(25)24(20(29)30-16)9-4-10-26-2/h5-8,11,25H,3-4,9-10H2,1-2H3/b17-11+,22-18?

InChI Key

QGENLPVOWKBUOR-WBIXSPHCSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N=C2C(=N/C(=C\C3=C(N(C(=S)S3)CCCOC)O)/O2)C#N

Canonical SMILES

CCOC1=CC=C(C=C1)N=C2C(=NC(=CC3=C(N(C(=S)S3)CCCOC)O)O2)C#N

Origin of Product

United States

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